(2-(4-Chlorophenyl)cyclopropyl)methanol
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLUDCBNPQCUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270725 | |
| Record name | Cyclopropanemethanol, 2-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1278662-50-2 | |
| Record name | Cyclopropanemethanol, 2-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1278662-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanol, 2-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
Cyclopropanation of alkenes with diazo compounds remains a cornerstone for constructing the cyclopropyl ring. For (2-(4-chlorophenyl)cyclopropyl)methanol, a precursor such as 4-chlorostyrene is reacted with diazoacetates in the presence of rhodium(II) catalysts (e.g., Rh₂(OAc)₄). This method achieves moderate yields (60–75%) but requires careful optimization to suppress side reactions.
Example Protocol
Simmons-Smith Reaction
The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, enables cyclopropanation of allylic alcohols. For instance, (4-chlorophenyl)allyl alcohol reacts with CH₂I₂/Zn(Cu) to form the cyclopropane core. This method is stereospecific but often requires low temperatures (−20°C).
Reduction of Carbonyl Intermediates
Sodium Borohydride-Mediated Reduction
A widely cited approach involves reducing a cyclopropanecarboxylate ester to the corresponding methanol derivative. In CN103483252A, 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylic acid ethyl ester is reduced using NaBH₄ in tetrahydrofuran (THF) with HCl, achieving >96% yield and >98% purity.
Key Steps
Catalytic Hydrogenation
Hydrogenation of cyclopropanecarboxaldehyde over Raney nickel or cobalt catalysts (2.4–5.2 bar H₂, 20–50°C) provides cyclopropylmethanol derivatives with 97–100% selectivity. Polar solvents like methanol improve yields but may promote ring-opening side reactions.
Asymmetric Synthesis for Stereochemical Control
Chiral Auxiliary Approaches
The (1S,2S)- and (1R,2R)- enantiomers are synthesized using chiral ligands in cyclopropanation. For example, (1S,2S)-2-(4-chlorophenyl)cyclopropyl)methanol is prepared via a Sharpless asymmetric epoxidation followed by cyclopropanation with a chiral palladium catalyst.
Data Table: Stereochemical Outcomes
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Sharpless Epoxidation | Ti(OiPr)₄/(+)-DET | 92 | 65 |
| Pd-Catalyzed Cyclopropanation | Pd₂(dba)₃/(R)-BINAP | 88 | 71 |
Industrial-Scale Production
Continuous Flow Reactors
WO2014079344A1 discloses a Horner-Wadsworth-Emmons reaction in continuous flow systems for large-scale synthesis. Using α-alkoxy-p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, the process achieves 93% yield with a residence time of 2 hours.
Optimized Conditions
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.
Example :
-
Oxidation to (2-(4-Chlorophenyl)cyclopropyl)methanone
Treatment with 10% hydrochloric acid at room temperature for 8–10 hours facilitates hydrolysis of related cyclopropane intermediates, yielding ketones with purities >90% after extraction with dichloromethane .
| Reagent/Conditions | Product | Yield | Purity | Source |
|---|---|---|---|---|
| 10% HCl, 20–40°C, 8–10 h | (2-(4-Chlorophenyl)cyclopropyl)methanone | 90–93% | 92.8–97.6% |
Etherification and Alkylation
The hydroxyl group participates in nucleophilic substitution reactions to form ethers.
Example :
-
Methylation with Iodomethane
Using NaH as a base in DMF/THF at 0°C, followed by iodomethane, yields methyl ether derivatives with high regioselectivity and minimal ring opening .
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaH, iodomethane, DMF/THF, 0°C | (2-(4-Chlorophenyl)cyclopropyl)methyl methyl ether | 87% |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective cleavage under electrophilic or acidic conditions.
Key Findings :
-
Hydrogen Chloride (HCl) Addition
Cyclopropanes with electron-withdrawing substituents (e.g., 4-chlorophenyl) favor allylic cation intermediates, leading to regioisomeric chlorinated alkenes . -
Acid-Catalyzed Isomerization
Trifluoroacetic acid in methylene chloride promotes cyclopropane-to-indene isomerization via protonation of the double bond or C–C bond cleavage .
| Reagent/Conditions | Product | Regioselectivity | Source |
|---|---|---|---|
| HCl in acetic acid, 20–80°C | 3-Chloro-3-methylbut-1-ene + 4-chloro-2-methylbut-2-ene | 42:58 ratio | |
| TFA in CH₂Cl₂ | Indene derivatives | >95% selectivity |
Hydrogenation and Reduction
The cyclopropane ring remains intact under mild hydrogenation, but harsh conditions may reduce substituents.
Example :
-
Catalytic Hydrogenation
Raney nickel in cycloheptane at 25–28°C selectively reduces aldehyde groups to alcohols without opening the cyclopropane ring (98% selectivity) .
| Reagent/Conditions | Product | Selectivity | Source |
|---|---|---|---|
| H₂, Raney Ni, 25–28°C | Retained cyclopropane structure | 98% |
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in substitution reactions under strong basic or catalytic conditions.
Example :
-
Hydroxylation via SNAr
Potassium hydroxide in dimethyl sulfoxide at 150°C replaces chlorine with hydroxyl groups, though yields are moderate due to steric hindrance from the cyclopropane .
Complexation with Metal Salts
The hydroxyl and cyclopropane groups coordinate with metal ions, influencing reaction pathways.
Example :
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of (2-(4-Chlorophenyl)cyclopropyl)methanol exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
2. Anti-inflammatory Effects
Research has highlighted the compound's potential as an anti-inflammatory agent. It acts by modulating pathways involved in the inflammatory response, particularly through the inhibition of Th17 cell differentiation and activity. This is crucial in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis . The ability to suppress inflammatory cytokines like IL-17A positions this compound as a candidate for therapeutic development in inflammatory conditions.
3. Antitumor Properties
Studies have also explored the antitumor capabilities of this compound derivatives. Compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest a potential role in cancer therapy . The structural features that enhance binding affinity to tumor-associated targets are being investigated further.
Agricultural Applications
1. Fungicidal Properties
The compound has been identified as a component in fungicidal formulations, particularly in the context of crop protection. Cyproconazole, an azole fungicide related to this compound, is used to control fungal pathogens in crops like wheat and grapes . Its mechanism involves inhibiting ergosterol biosynthesis, which is vital for fungal cell membrane integrity.
Industrial Applications
1. Chemical Intermediates
Due to its unique cyclopropyl structure and chlorophenyl group, this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules in pharmaceuticals and agrochemicals . The ability to modify its structure allows for the development of tailored compounds with specific biological activities.
Summary Table of Applications
| Application Type | Specific Use Cases | Mechanism/Action |
|---|---|---|
| Pharmacological | Antimicrobial activity against bacteria | Disruption of cell membranes |
| Anti-inflammatory for autoimmune diseases | Inhibition of Th17 cell differentiation | |
| Antitumor properties against cancer cells | Cytotoxic effects on tumor cells | |
| Agricultural | Fungicide for crop protection | Inhibition of ergosterol biosynthesis |
| Industrial | Chemical intermediates in organic synthesis | Modification for development of tailored compounds |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various compounds related to this compound, it was found that specific derivatives exhibited potent activity against MRSA strains. The research utilized disk diffusion methods to assess inhibition zones, revealing promising results that warrant further investigation into clinical applications .
Case Study 2: Anti-inflammatory Mechanism
A detailed study on the anti-inflammatory properties demonstrated that administration of this compound derivatives resulted in a significant decrease in IL-17 production in vitro. This suggests potential therapeutic avenues for managing chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of (2-(4-Chlorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(4-Chlorophenyl)(cyclopropyl)methanol (CAS 18228-43-8)
- Structure : Differs in the position of the chlorophenyl group; the chlorine is on the cyclopropane ring rather than the adjacent carbon.
- Synthesis : Likely synthesized via cyclopropanation of allylic alcohols or reduction of a ketone precursor.
4-Chlorophenyl cyclopropyl ketone (CAS 6640-25-1)
- Structure: Replaces the methanol group with a ketone (-CO-).
- Synthesis : Prepared via Friedel-Crafts acylation or cyclopropanation of α,β-unsaturated ketones.
- Reactivity : The ketone group allows for further derivatization (e.g., reductions to alcohols or formation of oximes), making it a versatile intermediate.
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime (CAS 338401-34-6)
- Structure: Incorporates an oxime (-NOH) group and additional 2,4-dichlorophenyl substituent.
- Synthesis : Likely formed by reacting the ketone precursor with hydroxylamine.
- Applications : Oxime derivatives are common in agrochemicals (e.g., fungicides and insecticides) due to enhanced stability and bioavailability.
Substituent Variations
[1-(2-Chloro-phenyl)-cyclopropyl]-methanol (CAS 886366-24-1)
- Structure : Substitutes the 4-chlorophenyl group with a 2-chlorophenyl moiety.
- Impact : The ortho-chloro substitution may hinder rotational freedom, affecting binding interactions in biological systems.
B. ((1R,2R)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl)methanol
- Structure : Features alkyl substituents (methyl and 4-methylpentenyl) instead of aromatic groups.
- Synthesis: Produced via lithium carbenoid-mediated cyclopropanation, yielding 33–49%.
Heterocyclic Analogs
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
- Structure: Integrates a quinoline ring system, replacing the chlorophenyl group with a fluorophenyl-quinoline moiety.
- Synthesis : Achieved via borohydride reduction of a methyl ester precursor (90.3% yield).
- Crystallography : Exhibits intermolecular hydrogen bonding (O–H⋯O/N), stabilizing the crystal lattice.
- Applications: Quinoline derivatives are prominent in antimalarial and anticancer drug development.
Comparative Data Table
Key Findings and Implications
Functional Group Influence: Methanol derivatives (e.g., this compound) are pivotal for hydrogen bonding, enhancing crystallinity and biological interactions. Ketones and oximes offer broader reactivity for further chemical modifications.
Substituent Effects: Chlorine position (para vs. ortho) alters steric and electronic profiles, impacting compound stability and target affinity.
Synthetic Efficiency: Borohydride reductions (e.g., ) achieve high yields (>90%), whereas carbenoid-mediated cyclopropanations yield moderately (16–49%).
Biological Activity
(2-(4-Chlorophenyl)cyclopropyl)methanol, also known as trans-2-(4-chlorophenyl)cyclopropylmethanol, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by detailed research findings and data tables.
Chemical Structure and Properties
The compound features a cyclopropyl ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values against various bacterial strains, demonstrating effectiveness similar to or greater than standard antibiotics.
- Inhibition Zones : The compound showed inhibition zones against Escherichia coli and Staphylococcus aureus, with diameters ranging from 19 mm to 30 mm depending on the concentration used .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 40-50 |
| P. aeruginosa | 24 | 50 |
| S. typhi | 30 | 40 |
| K. pneumoniae | 19 | 50 |
Antiviral Properties
The antiviral activity of this compound has been investigated in vitro, showing promise against certain viral infections. The mechanism appears to involve the inhibition of viral replication pathways, although specific viral targets remain under investigation.
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : It has been tested against various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values ranging from 3 to 14 µM, indicating potent activity against these malignancies .
- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antibacterial effects of several derivatives of cyclopropane compounds, including this compound. The results highlighted its superior activity against multi-drug resistant strains of bacteria compared to traditional antibiotics .
- Anticancer Research : A recent publication detailed the effects of this compound on human leukemia cell lines, revealing significant reductions in cell viability and alterations in cell cycle dynamics indicative of induced apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-(4-Chlorophenyl)cyclopropyl)methanol, and how are key intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclopropanation reactions. For example, cyclopropyl methanones (e.g., [4-(aryloxy)phenyl]cyclopropyl methanones) can be reduced to methanols using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) . Key intermediates are characterized using:
- 1H NMR : To confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and methanol group protons (δ 1.5–2.5 ppm).
- HRMS : For precise molecular weight validation (e.g., observed [M+H]+ matching theoretical values within 2 ppm error) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- Calcium Release Assays : Conducted in HEK293 cells expressing receptors (e.g., 5-HT2B) using Fluo-4 Direct Calcium dye. Fluorescence intensity (λₑₓ = 494 nm, λₑₘ = 516 nm) is monitored after compound addition to quantify receptor activation .
- cAMP Assays : Utilize GloSensor cAMP kits with luciferase-based detection. Cells are treated with the compound in pH-adjusted buffers (e.g., pH 6.0–7.4) to assess G protein-coupled receptor (GPCR) modulation .
Q. How is the purity of this compound validated in pharmaceutical research?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with mobile phases like methanol/sodium perchlorate buffer (pH 2.7) at 1.0 mL/min flow rate. Detection at 220 nm ensures ≤0.1% impurity thresholds .
- Related Compound Analysis : Identifies analogs (e.g., chlorophenyl byproducts) via retention time matching against reference standards (e.g., EP Impurities A–C) .
Advanced Research Questions
Q. What strategies optimize the stereoselective synthesis of enantiomeric this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts to control cyclopropane stereochemistry during ring-closing metathesis .
- Enantiomeric Resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to isolate R/S enantiomers (>99% ee) .
Q. How can computational modeling predict the binding affinity of this compound to GPCR targets like GPR68?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina with homology models of GPR68 (based on β₂-adrenergic receptor templates). Docking scores (ΔG ≤ −8 kcal/mol) correlate with experimental cAMP activation data .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å post-equilibrium) .
Q. What advanced NMR techniques resolve structural ambiguities in cyclopropane-containing analogs?
- Methodological Answer :
- NOESY : Identifies through-space interactions between cyclopropane protons and the chlorophenyl ring to confirm spatial orientation.
- 13C DEPT-Q : Distinguishes methine (CH) and quaternary carbons in the cyclopropane ring (δ 15–25 ppm) .
Q. How are environmental impacts of synthetic byproducts mitigated during scale-up?
- Methodological Answer :
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in nucleophilic substitutions to reduce toxicity.
- Biocatalysis : Explore ketoreductases (e.g., KRED-101) for enantioselective reductions, achieving >90% conversion with NADPH recycling .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential halogenated compound toxicity .
- Waste Disposal : Neutralize methanol-containing waste with 10% NaOH before incineration to prevent environmental release .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Validation : Cross-verify cAMP data (e.g., EC₅₀ values) using orthogonal methods like BRET-based biosensors.
- Batch Analysis : Compare impurity profiles (HPLC) to rule out batch-dependent variability (e.g., residual solvents affecting receptor binding) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
